molecular formula C10H9ClN2O2S B1613417 3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride CAS No. 912569-59-6

3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride

Cat. No. B1613417
CAS RN: 912569-59-6
M. Wt: 256.71 g/mol
InChI Key: QGUULJKRHYTFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H9ClN2O2S . It is also known by various synonyms such as 3-1-methyl-1h-pyrazol-3-yl benzenesulfonyl chloride, benzenesulfonyl chloride, 3-1-methyl-1h-pyrazol-3-yl, and others .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride”:

Antibacterial and Antifungal Activity

This compound has shown potential in the field of medicine due to its antibacterial and antifungal properties. It can be used to synthesize molecules that have a significant impact on treating infections caused by bacteria and fungi .

Supramolecular Structures

In materials science, the compound is used to understand the effects of small structural changes on the supramolecular environment. This is crucial for the development of new materials with specific properties .

Antitumor Potential

The derivatives of this compound have been evaluated for their antitumor potential against different cell lines, which is vital for cancer research and developing new anticancer drugs .

Herbicidal Activity

In agriculture, certain derivatives of this compound have demonstrated excellent herbicidal activity, which could lead to the development of new herbicides for crop protection .

properties

IUPAC Name

3-(1-methylpyrazol-3-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-13-6-5-10(12-13)8-3-2-4-9(7-8)16(11,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUULJKRHYTFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640333
Record name 3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride

CAS RN

912569-59-6
Record name 3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.